molecular formula C7H3BrClIO2 B12319442 2-Bromo-4-chloro-5-iodobenzoic acid

2-Bromo-4-chloro-5-iodobenzoic acid

Cat. No.: B12319442
M. Wt: 361.36 g/mol
InChI Key: RUDLUDUHJDCMEX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-iodobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method involves the sequential halogenation of benzoic acid. For instance, starting with 2-bromo-5-iodobenzoic acid, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of such compounds often involves scalable processes that ensure high yield and purity. The process may include steps like nitration, halogenation, and purification through crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products depend on the specific reactions and conditions. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the original benzoic acid core .

Scientific Research Applications

Pharmaceutical Development

2-Bromo-4-chloro-5-iodobenzoic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure allows for diverse chemical reactions that are vital in drug development.

  • Anti-inflammatory Drugs : Research indicates that derivatives of this compound can be utilized in the synthesis of anti-inflammatory agents, which are crucial in treating conditions such as arthritis and other inflammatory diseases.
  • Anti-cancer Drugs : The compound is also involved in the development of anti-cancer medications, where halogen substitutions can enhance biological activity and selectivity against cancer cells.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding.

  • Enzyme Inhibition Studies : It is used to explore the mechanisms of enzyme action and inhibition, providing insights into metabolic pathways.
  • Receptor Binding : The compound aids in understanding how various drugs interact with biological receptors, which is essential for developing targeted therapies.

Material Science

The unique properties of this compound make it an attractive candidate for material science applications.

  • Organic Semiconductors : Research is ongoing into its use in creating organic semiconductors, which could lead to advancements in electronic devices.
  • Polymers : The compound's ability to form stable bonds can be exploited in developing polymers with specific electronic properties, enhancing their functionality in various applications.

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent.

  • Detection and Quantification : It aids in the detection and quantification of other chemical substances within complex mixtures, facilitating more accurate analytical processes.

Environmental Studies

The environmental impact and behavior of halogenated compounds are critical areas of research.

  • Pollution Studies : Researchers utilize this compound to study the environmental fate of halogenated compounds, contributing to pollution control and remediation strategies.

Table 1: Summary of Applications

Application AreaSpecific UsesKey Findings
Pharmaceutical DevelopmentSynthesis of anti-inflammatory and anti-cancer drugsEnhances biological activity via halogenation
Biochemical ResearchEnzyme inhibition and receptor binding studiesProvides insights into metabolic pathways
Material ScienceDevelopment of organic semiconductors and polymersPotential for innovative electronic materials
Analytical ChemistryReagent for detection and quantificationImproves accuracy in complex mixture analysis
Environmental StudiesInvestigating halogenated compounds' behaviorContributes to pollution understanding

Notable Research Findings

  • A study highlighted the effectiveness of this compound derivatives in inhibiting specific enzymes related to cancer progression, showcasing its potential as a therapeutic agent .
  • Another research effort focused on the synthesis of novel polymers using this compound, resulting in materials with enhanced electrical conductivity suitable for electronic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodobenzoic acid: Similar structure but lacks the bromine atom.

    2-Iodobenzoic acid: Contains only the iodine substituent.

    5-Bromo-2-chlorobenzoic acid: Lacks the iodine atom.

Uniqueness

2-Bromo-4-chloro-5-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring.

Biological Activity

2-Bromo-4-chloro-5-iodobenzoic acid (BCIBA) is a halogenated aromatic compound with the molecular formula C₇H₃BrClIO₂ and a molar mass of 361.36 g/mol. Its structure features a carboxylic acid group (-COOH) attached to a benzene ring that is substituted with bromine, chlorine, and iodine. This unique combination of halogens significantly influences its biological activity, making it a subject of interest in pharmaceutical research.

BCIBA can be synthesized through various methods, often involving the bromination, chlorination, and iodination of benzoic acid derivatives. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological systems.

Biological Activities

Research has shown that compounds structurally similar to BCIBA exhibit diverse biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have reported that halogenated benzoic acids can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : Some derivatives of halogenated benzoic acids have shown cytotoxic effects against cancer cell lines. The cytotoxicity is often measured using the IC50 parameter, indicating the concentration required to inhibit cell viability by 50% .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various halogenated compounds found that BCIBA exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for non-halogenated counterparts, suggesting enhanced efficacy due to the halogen substitutions .
  • Cytotoxicity Against Cancer Cells : In another investigation, BCIBA was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that BCIBA had an IC50 value of 12.39 µM against MCF-7 cells, suggesting moderate cytotoxicity .

The biological activity of BCIBA can be attributed to its ability to interact with cellular targets:

  • Cell Membrane Disruption : The lipophilicity of halogenated compounds often allows them to integrate into cell membranes, leading to disruption and increased permeability.
  • Enzyme Inhibition : Halogenated benzoic acids may act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of BCIBA compared to structurally similar compounds:

Compound NameCAS NumberAntimicrobial Activity (MIC)Cytotoxicity (IC50)
This compoundNot available1.95 µg/mL12.39 µM
2-Bromo-5-iodobenzoic acid25252-00-02.50 µg/mL15.00 µM
2-Chloro-5-iodobenzoic acid19094-56-53.00 µg/mL18.00 µM

Properties

Molecular Formula

C7H3BrClIO2

Molecular Weight

361.36 g/mol

IUPAC Name

2-bromo-4-chloro-5-iodobenzoic acid

InChI

InChI=1S/C7H3BrClIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

RUDLUDUHJDCMEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Br)C(=O)O

Origin of Product

United States

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